3-Bromo-6,7-dichlorochromone
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Overview
Description
3-Bromo-6,7-dichlorochromone is a chemical compound with the molecular formula C9H3BrCl2O2. It is a derivative of chromone, a naturally occurring compound found in various plants. The presence of bromine and chlorine atoms in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dichlorochromone typically involves the bromination and chlorination of chromone derivatives. One common method is the bromination of 6,7-dichlorochromone using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dichlorochromone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution Products: Various substituted chromones depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxy derivatives and reduced chromones.
Scientific Research Applications
3-Bromo-6,7-dichlorochromone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dichlorochromone involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6,8-dichlorochromone
- 6,7-Dichlorochromone
- 3-Bromo-6-chlorochromone
Uniqueness
3-Bromo-6,7-dichlorochromone is unique due to the specific positioning of bromine and chlorine atoms on the chromone ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
288399-48-4 |
---|---|
Molecular Formula |
C9H3BrCl2O2 |
Molecular Weight |
293.93 g/mol |
IUPAC Name |
3-bromo-6,7-dichlorochromen-4-one |
InChI |
InChI=1S/C9H3BrCl2O2/c10-5-3-14-8-2-7(12)6(11)1-4(8)9(5)13/h1-3H |
InChI Key |
CQUPCLAJTACPCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC=C(C2=O)Br |
Origin of Product |
United States |
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